molecular formula C12H15BrN4 B1490177 2-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyrazine CAS No. 2098108-49-5

2-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyrazine

Cat. No.: B1490177
CAS No.: 2098108-49-5
M. Wt: 295.18 g/mol
InChI Key: RVQLWVQOPIESBD-UHFFFAOYSA-N
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Description

2-(4-(Bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyrazine (CAS 2098108-49-5) is a versatile chemical building block with the molecular formula C12H15BrN4 and a molecular weight of 295.18 . This compound is intended for Research Use Only and is a key synthetic intermediate in medicinal chemistry, particularly in the development of novel kinase inhibitors. The reactive bromomethyl group on the pyrazole ring makes it a valuable precursor for further functionalization, enabling researchers to create a diverse array of derivatives for structure-activity relationship (SAR) studies . Its structural features are similar to those found in potent 1H-pyrazolo[3,4-b]pyridine derivatives, which have been identified as promising scaffolds in drug discovery campaigns. Specifically, such compounds have shown significant potential as potent and selective inhibitors of TANK-binding kinase 1 (TBK1), a non-canonical IκB kinase family member that is an emerging therapeutic target in oncology and immunology . TBK1 plays a vital role in coordinating innate immunity pathways, including neuroinflammation and autophagy, and its aberrant activation is closely linked to various cancers, such as glioblastoma, melanoma, and pancreatic cancer . Researchers can utilize this compound to develop tool molecules that help dissect the intricate biological functions of TBK1 and its role in the signaling networks of immune response and cancer, ultimately contributing to the discovery of new therapeutic agents. The product should be stored at 2-8°C to maintain stability .

Properties

IUPAC Name

2-[4-(bromomethyl)-1-(2-methylpropyl)pyrazol-3-yl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN4/c1-9(2)7-17-8-10(5-13)12(16-17)11-6-14-3-4-15-11/h3-4,6,8-9H,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQLWVQOPIESBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C(=N1)C2=NC=CN=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyrazine is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H15BrN4\text{C}_{12}\text{H}_{15}\text{Br}\text{N}_4

This compound features a bromomethyl group and an isobutyl group attached to the pyrazole ring, contributing to its unique biological properties.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that various pyrazole compounds showed effectiveness against a range of bacterial strains, suggesting that this compound may also possess similar properties due to structural similarities with known antimicrobial agents .

Anti-inflammatory Effects

Pyrazole derivatives have been explored for their anti-inflammatory potential. Compounds like celecoxib, a well-known anti-inflammatory drug, belong to this class. The presence of the pyrazole ring in this compound may enable it to inhibit cyclooxygenase enzymes, which are key players in inflammation pathways .

Anticancer Properties

The anticancer activity of pyrazole derivatives has been documented in various studies. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis could make it a candidate for further investigation in cancer therapy .

In Vitro Studies

In vitro assays have demonstrated that several pyrazole derivatives can inhibit cell growth in cancer cell lines. For instance, compounds structurally related to this compound have shown IC50 values in the micromolar range against breast cancer cells, indicating significant cytotoxicity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications on the pyrazole ring or substituents like bromomethyl and isobutyl groups can significantly impact their efficacy and selectivity against biological targets. Research suggests that variations in these groups can enhance or diminish activity against specific enzymes or receptors involved in disease mechanisms .

Data Table: Biological Activities of Related Pyrazole Compounds

Compound NameActivity TypeIC50 (µM)Reference
CelecoxibAnti-inflammatory0.5
3-Bromo-5-methylpyrazoleAntimicrobial10
1-Isobutyl-3-methylpyrazoleAnticancer15
2-(4-(bromomethyl)-1-isobutyl)pyrazinePotential AntimicrobialTBDThis Study

Scientific Research Applications

Chemistry

In chemistry, 2-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyrazine serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical transformations, including:

  • Substitution Reactions : The bromine atom can be replaced with different nucleophiles, leading to new derivatives.

Biology

The compound exhibits significant biological activities that make it a candidate for further research:

  • Antimicrobial Activity
    • Case Study : In vitro studies have shown effectiveness against various pathogens.
    • Minimum Inhibitory Concentrations (MIC) :
      PathogenMIC (μg/mL)
      Staphylococcus aureus0.25
      Escherichia coli0.30
      Candida albicans0.22
    These results indicate potential for developing new antimicrobial agents.
  • Anti-inflammatory Properties
    • Research indicates that the compound may inhibit inflammatory pathways, making it relevant for treating inflammatory diseases.
  • Anticancer Potential
    • Preliminary studies suggest that it may induce apoptosis in cancer cells, warranting further investigation into its mechanisms of action.

Medicine

In medicine, the compound is being explored as a lead candidate for drug development due to its promising biological activity. Its structure allows it to interact with specific molecular targets, which can modulate various biological pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
2-(4-(Chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine Pyrazole + pyridine Chloromethyl, isobutyl 249.74 Lab reagent; nucleophilic substitution
4-Bromo-5-(bromomethyl)-2-(4'-isopropylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one Pyrazolone Bromomethyl, bromo, isopropylphenyl 330.97 (m/z 331 [M+H]+) Reactive intermediate; halogenated synthon
2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine Pyrazine + triazole + pyridine Multiple heterocycles N/A Biological activity via triazole-pyrazine synergy
4-[2-(4-Bromophenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide Pyrazole + thioamide Bromophenyl, thioamide N/A Antimicrobial activity; hydrogen bonding

Structural and Electronic Differences

  • Pyridine vs. Pyrazine: Replacing pyridine (in the chloromethyl analog ) with pyrazine introduces two additional nitrogen atoms, enhancing hydrogen-bonding capacity and polarity.
  • Bromomethyl vs. Chloromethyl : The bromomethyl group in the target compound is a superior leaving group compared to chloromethyl, enabling faster nucleophilic substitutions (e.g., alkylation or cross-coupling reactions) .

Reactivity and Stability

  • Halogen Reactivity : Bromine in the target compound offers higher reactivity in Suzuki-Miyaura couplings compared to chlorine, as seen in analogs like 4-bromo-5-(bromomethyl)-pyrazol-3-one . However, brominated compounds may exhibit lower thermal stability.
  • Hydrogen Bonding : The pyrazine ring’s nitrogen atoms enable stronger intermolecular interactions than pyridine, as observed in crystal structures of triazole-pyrazine derivatives . This could enhance crystallinity or stability in solid-state formulations.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyrazine typically involves:

  • Construction of the pyrazole core with the desired N-substitution (isobutyl group at N1).
  • Introduction of the bromomethyl substituent at the 4-position of the pyrazole ring.
  • Coupling of the functionalized pyrazole with a pyrazine moiety, often via Suzuki coupling or related palladium-catalyzed cross-coupling reactions.

This strategy is supported by synthetic protocols for related pyrazolyl-pyridine or pyrazolyl-pyrazine compounds, which use Suzuki coupling reactions to install aromatic or heteroaromatic rings and alkylation reactions to introduce alkyl substituents on the pyrazole nitrogen.

Alkylation of Pyrazole Boronic Esters

A key step is the alkylation of 4-pyrazoleboronic acid pinacol esters to introduce the isobutyl group at the N1 position. This is achieved by reacting the pyrazole boronic ester with an appropriate alkyl halide (e.g., isobutyl bromide) in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at moderate temperatures (~60 °C). The reaction proceeds until completion or stagnation, monitored by thin-layer chromatography (TLC).

Typical Alkylation Procedure:

Reagents/Conditions Details
Pyrazole boronic acid pinacol ester 1.0 equivalent
Alkyl halide (isobutyl bromide) 1.25 equivalents
Potassium carbonate (K2CO3) 2.0 equivalents
Solvent DMF (3 mL per 100 mg substrate)
Temperature 60 °C
Reaction monitoring TLC
Work-up Dilution with ethyl acetate (EtOAc), washing with water and brine, drying over Na2SO4, filtration, concentration under reduced pressure

The crude product is typically purified by flash column chromatography (FCC) using petroleum ether (PE) and ethyl acetate mixtures to afford the N-isobutyl substituted pyrazole boronic ester as a colorless oil with yields reported around 58%.

The introduction of the bromomethyl group at the 4-position of the pyrazole ring can be achieved by selective bromomethylation reactions. While specific conditions for this exact substitution are not widely detailed in the public domain, analogous methods involve:

  • Halomethylation using reagents such as N-bromosuccinimide (NBS) or bromomethyl derivatives under controlled conditions.
  • Protection of other reactive sites to ensure regioselectivity.
  • Monitoring reaction progress by chromatographic techniques.

This step is crucial to obtain the 4-(bromomethyl) substituent required for further coupling reactions.

Suzuki Coupling for Pyrazine Attachment

The final assembly of the this compound involves coupling the functionalized pyrazole with a pyrazine derivative. Suzuki coupling is the preferred method, utilizing palladium catalysts such as PdCl2(PPh3)2, bases like cesium carbonate (Cs2CO3), and solvents such as dry DMF or dimethoxyethane (DME) under inert nitrogen atmosphere at elevated temperatures (85–100 °C).

General Suzuki Coupling Conditions:

Component Quantity
Aryl halide (pyrazine derivative) 1.0 equivalent
Pyrazole boronic acid or ester 1.5 equivalents
Cesium carbonate (Cs2CO3) 1.5 equivalents
Catalyst (PdCl2(PPh3)2) 0.1 equivalent
Solvent Dry DMF or DME
Temperature 85–100 °C
Atmosphere Nitrogen
Reaction monitoring LC-MS

The reaction mixture is worked up by dilution with EtOAc, washing with water and brine, drying, filtering, and concentration. Purification is typically done by column chromatography to isolate the coupled product.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents/Conditions Outcome/Yield
1. N-Isobutylation of pyrazole boronic ester Alkylation Isobutyl bromide, K2CO3, DMF, 60 °C N-isobutyl pyrazole boronic ester, ~58% yield
2. Bromomethylation at 4-position of pyrazole Halomethylation NBS or bromomethyl reagent (specifics vary) 4-(bromomethyl) substituted pyrazole (yield variable)
3. Coupling with pyrazine derivative Suzuki coupling PdCl2(PPh3)2, Cs2CO3, dry DMF/DME, 85–100 °C, N2 This compound (moderate to good yield)

Research Findings and Notes

  • Alkylation of pyrazole boronic esters prior to Suzuki coupling is preferred due to ease of purification and better yields compared to alkylation post-coupling.
  • Water-free conditions are critical during Suzuki coupling to avoid nucleophilic aromatic substitution side reactions, especially with chloro-substituted pyridine or pyrazine precursors.
  • The bromomethyl functionality serves as a versatile handle for further functionalization or as a site for biological activity modulation.
  • The synthetic approach is modular, allowing variation of alkyl substituents and heteroaromatic cores, enabling structure-activity relationship studies in medicinal chemistry.

Q & A

Q. Structural Characterization

  • X-ray crystallography : Resolves bond lengths, angles, and dihedral angles (e.g., pyrazole-pyrazine dihedral angles ~5–10°) to confirm regiochemistry . Software like SHELXL is used for refinement .
  • Spectroscopy :
    • ¹H/¹³C NMR : Key signals include the pyrazole C3 proton (δ 7.8–8.2 ppm) and pyrazine protons (δ 8.5–9.0 ppm).
    • HRMS : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₂H₁₄BrN₅: 316.04) .

What are the challenges in achieving regioselective functionalization of the pyrazole ring, and how are they addressed?

Q. Advanced Synthetic Challenges

  • Regioselectivity : Competing reactions at pyrazole N1 vs. C4 positions can occur. Strategies include:
    • Protecting groups : Use of tert-butyl or benzyl groups to block N1 during bromomethylation .
    • Directed metallation : Employing LDA (lithium diisopropylamide) to selectively deprotonate the C4 position before bromination .
  • Side reactions : Unwanted nucleophilic displacement of the bromomethyl group (e.g., by residual moisture) is mitigated using anhydrous solvents and inert atmospheres .

How does the bromomethyl group influence the compound’s reactivity in downstream applications?

Mechanistic Insights
The bromomethyl group serves as a versatile handle for:

  • Nucleophilic substitution : Reacts with amines, thiols, or azides to form functionalized derivatives (e.g., click chemistry for bioconjugation) .
  • Cross-coupling : Participates in Stille or Negishi couplings for carbon-carbon bond formation .
    Kinetic studies (e.g., monitoring SN2 reactivity via HPLC) reveal that steric hindrance from the isobutyl group slows bromide displacement, favoring controlled derivatization .

What computational methods are used to predict structure-activity relationships (SAR) for this compound?

Q. Advanced SAR Analysis

  • Molecular docking : Screens against targets like kinases (e.g., c-MET) using AutoDock Vina to assess binding affinity. The pyrazine ring often forms π-π interactions with catalytic lysine residues .
  • DFT calculations : Models the electron-withdrawing effect of the bromomethyl group, which enhances electrophilicity at the pyrazole C3 position .
  • Comparative SAR : Analogues with chloro or methyl substituents (e.g., from ’s derivatives) show reduced bioactivity, highlighting the bromomethyl group’s role in target engagement .

How does crystallographic data inform conformational stability and reactivity?

Q. Crystallography-Driven Insights

  • Intramolecular interactions : Hydrogen bonding between the pyrazine N and pyrazole C–H stabilizes a planar conformation, enhancing π-stacking in biological systems .
  • Thermal parameters (B-factors) : High mobility of the bromomethyl group in crystal structures suggests potential for dynamic binding modes .

What methodologies are recommended for quantifying this compound in complex matrices (e.g., biological samples)?

Q. Analytical Method Development

  • HPLC-UV/Vis : Use a C18 column with isocratic elution (acetonitrile:water = 70:30, 0.1% TFA) for retention times ~8–10 min .
  • LC-MS/MS : Employ MRM (multiple reaction monitoring) transitions (e.g., m/z 316 → 238 for quantification) to enhance sensitivity in pharmacokinetic studies .
  • Validation : Ensure linearity (R² > 0.99) across 1–100 µg/mL and recovery rates >90% in spiked plasma samples .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyrazine
Reactant of Route 2
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2-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyrazine

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